![molecular formula C13H13FN2O3S2 B5544622 4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonamide derivatives has been documented, where diverse methods have been employed to create compounds with varied biological activities. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives displaying significant antimicrobial activity, indicating the versatility of sulfonamide chemistry in generating biologically active compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).
Applications De Recherche Scientifique
Fluorescent Molecular Probes Development
Compounds that embody a dimethylamino group at position 4 of the 5-phenyl ring and a sulfonyl group at position 4 of the 2-phenyl ring have been developed as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter ET (30). Their fluorescence from an intramolecular charge transfer makes them suitable for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Antimicrobial Activity
A series of sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds displayed significant antimicrobial activity, with certain derivatives showing higher potency compared to reference drugs. The molecular modeling within the active site of dihydropteroate synthase revealed similar orientation and binding interactions to that of the co-crystallized ligand, suggesting a potential mechanism of action (Ghorab et al., 2017).
Tautomeric Behavior Investigation
The tautomeric forms of sulfonamide derivatives are crucial for understanding their pharmaceutical and biological activities. Using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods, the tautomeric behavior of certain sulfonamide derivatives has been investigated, showing the presence of both amino and imino forms. This study provides insight into the molecular conformation of these compounds, which is directly related to their biological activity (Erturk et al., 2016).
Recognition and Transfer of Hydrophilic Compounds
The self-assembled aggregates of new fluoroalkylated end-capped oligomers have shown the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property has significant implications for the selective separation and analysis of these compounds, highlighting the potential application in chemical and environmental analysis (Sawada et al., 2000).
Reaction-based Fluorescent Probe for Thiophenols
A new design for a reaction-based fluorescent probe has been developed for the discrimination of thiophenols over aliphatic thiols, utilizing intramolecular charge transfer pathways. This probe displays high off/on signal ratios, good selectivity, sensitivity, and has been successfully applied to the determination of thiophenols in water samples, demonstrating its application prospect in environmental and biological sciences (Wang et al., 2012).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c1-16(2)21(18,19)11-7-12(20-8-11)13(17)15-10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWAJIFXMCJJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(3-fluorophenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

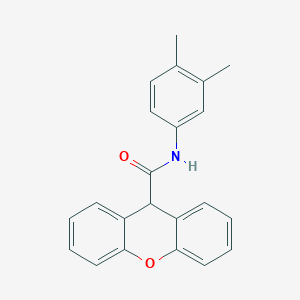
![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
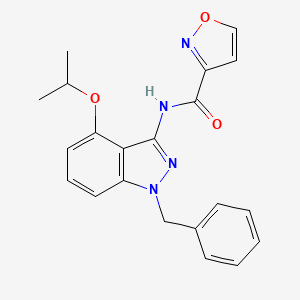
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
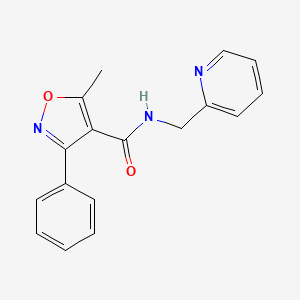
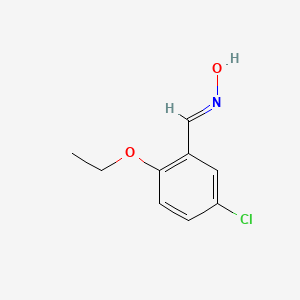
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
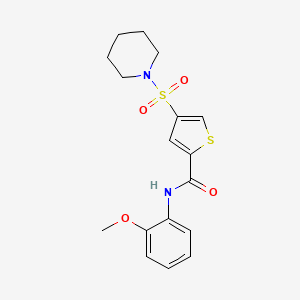
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)
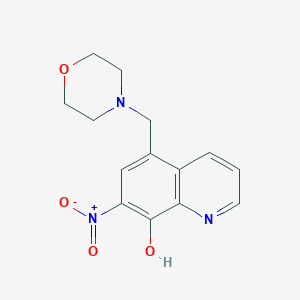
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
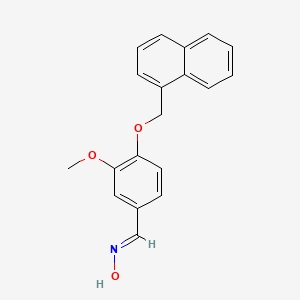
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
